UCN-02

Description

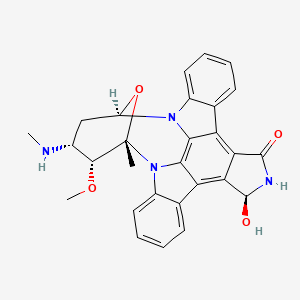

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H26N4O4 |

|---|---|

Molecular Weight |

482.5 g/mol |

IUPAC Name |

(2S,3R,4R,6R,18S)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |

InChI |

InChI=1S/C28H26N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,27,29,34H,12H2,1-3H3,(H,30,33)/t15-,18-,25-,27+,28+/m1/s1 |

InChI Key |

PBCZSGKMGDDXIJ-KRUBCLEUSA-N |

SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@@H](NC6=O)O)NC)OC |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC |

Origin of Product |

United States |

Discovery and Biosynthetic Origin of Ucn 02

Isolation from Streptomyces Species

UCN-02 is a natural product isolated from Streptomyces species. Streptomyces are filamentous, Gram-positive, and sporulating bacteria commonly found in soil, and they are well-regarded as prolific producers of therapeutically important secondary metabolites, including antibiotics. mdpi.combanglajol.info It is estimated that Streptomyces synthesize thousands of metabolites, with a large percentage possessing antimicrobial activity. banglajol.info

The isolation of this compound typically involves the screening of fermentation broths from Streptomyces isolates. nih.govmendeley.com Active cultures are analyzed, often using techniques like High-Performance Liquid Chromatography (HPLC), to identify the presence of compounds with desired inhibitory activities. nih.govmendeley.com

Specific Streptomyces Strains (e.g., N-126)

Several strains of Streptomyces have been identified as producers of staurosporine (B1682477) and related compounds, including this compound. nih.govmendeley.com Among these, Streptomyces strain N-126 has been specifically noted as a high-producing strain of new selective inhibitors of protein kinase C, including UCN-01 and its stereoisomer, this compound. nih.govmendeley.comtargetmol.com Other strains mentioned in the context of producing staurosporine and related compounds include N-71, N-115, N-128, and N-139, isolated from various local soil samples. nih.govmendeley.com

Fermentation and Production Optimization

The production of this compound from Streptomyces strains like N-126 is achieved through fermentation. nih.govmendeley.com Fermentation is a process where microorganisms are cultured under controlled conditions to produce desired metabolites. Optimization of fermentation conditions is crucial to enhance the yield of these compounds.

Research has shown that controlling the pH of the fermentation process can lead to an increase in the production of both UCN-01 and this compound. nih.govmendeley.com This highlights the importance of environmental factors in maximizing the output of these natural products from microbial cultures. The optimization of fermentation processes often involves adjusting parameters such as temperature, pH, aeration, and substrate concentration. mdpi.comresearchgate.netadvancechemjournal.com

Context of Staurosporine Analog Discovery

This compound is recognized as an analog of staurosporine. medchemexpress.comnih.govexlibrisgroup.comresearchgate.netnih.gov Staurosporine is a natural product originally isolated in 1977 from the bacterium Streptomyces staurosporeus. wikipedia.org It was the first of many alkaloids discovered to possess a bis-indole chemical structure. wikipedia.org

Staurosporine gained significant attention due to its biological activities, particularly its potent inhibition of protein kinases. wikipedia.orgfishersci.nociteab.comscience.gov This activity stems from its ability to bind to the ATP-binding site on kinases, often with high affinity but little selectivity. wikipedia.org

Molecular Classification and Structural Relationships of Ucn 02

Indolocarbazole Structural Class

UCN-02, also known as 7-epi-Hydroxystaurosporine, is a member of the indolocarbazole class of alkaloids. researchgate.nettitech.ac.jp Its core structure is characterized by an indolo[2,3-a]carbazole (B1661996) chromophore. nih.gov This structural framework is shared by a family of naturally occurring and synthetic compounds, including staurosporine (B1682477), from which this compound is derived. titech.ac.jpmerckmillipore.com These compounds are often isolated from actinomycetes, such as the Streptomyces species. titech.ac.jpnih.gov The indolocarbazole skeleton is biosynthetically derived from two molecules of the amino acid tryptophan. titech.ac.jp Compounds in this class are recognized for their significant biological activities, particularly as inhibitors of various protein kinases. researchgate.netnih.gov

Relationship as a Stereoisomer of UCN-01

This compound is a stereoisomer of UCN-01 (also known as 7-hydroxystaurosporine). nih.govjst.go.jp Both compounds were isolated from the culture broth of the same Streptomyces sp. strain, N-126, and share the identical molecular formula, C28H26N4O4. nih.govtargetmol.cn Their relationship as stereoisomers means they have the same atoms connected in the same sequence, but differ in the three-dimensional orientation of their atoms in space.

The primary structural distinction between this compound and UCN-01 lies in the stereochemistry at the 7-position of the staurosporine aglycone. UCN-01 possesses a hydroxyl group at this position, and this compound is its epimer, meaning it has the opposite configuration at this specific chiral center. This is reflected in the chemical name for this compound, 7-epi-Hydroxystaurosporine. medchemexpress.commedchemexpress.com This subtle change in the spatial arrangement of the hydroxyl group significantly influences the molecule's interaction with its biological targets.

While structurally similar, this compound and UCN-01 exhibit distinct profiles in their biological activity, particularly in their potency as kinase inhibitors. nih.gov

UCN-01 is a significantly more potent inhibitor of Protein Kinase C (PKC) and Protein Kinase A (PKA) compared to this compound. nih.gov Research has shown that UCN-01 inhibits PKC with an IC50 value of 0.0041 µM, whereas this compound inhibits the same enzyme with an IC50 value of 0.062 µM, making it roughly 15 times less potent. nih.gov A similar trend is observed with PKA inhibition, where UCN-01 has an IC50 of 0.042 µM, and this compound has an IC50 of 0.25 µM. nih.gov

Interactive Data Table: Comparative Kinase Inhibition

| Compound | Target Kinase | IC50 Value (µM) |

| UCN-01 | Protein Kinase C (PKC) | 0.0041 |

| This compound | Protein Kinase C (PKC) | 0.062 |

| UCN-01 | Protein Kinase A (PKA) | 0.042 |

| This compound | Protein Kinase A (PKA) | 0.25 |

Data sourced from Takahashi I, et al. (1989). nih.gov

Enzymatic Inhibition Profile of Ucn 02

Protein Kinase C (PKC) Inhibition

UCN-02 is identified as a selective inhibitor of protein kinase C. medchemexpress.comcaymanchem.comadooq.com It was initially isolated from the culture broth of Streptomyces strain N-126 as a selective inhibitor of PKC. nih.govnih.gov

Pan-PKC Inhibitory Activity

This compound exhibits inhibitory activity against protein kinase C. Early studies reported an IC50 value of 62 nM for PKC inhibition by this compound. medchemexpress.comadooq.comnih.gov

Comparative Potency Against PKC Isozymes

Studies comparing the inhibitory effects of this compound, its stereoisomer UCN-01, and staurosporine (B1682477) on various recombinant PKC isozymes (alpha, beta, gamma, delta, epsilon, and zeta) have revealed differences in their potency and selectivity. This compound demonstrated less ability to discriminate between Ca2+-dependent (conventional) and Ca2+-independent (novel) PKC isozymes compared to UCN-01. nih.govresearchgate.net Specifically, PKC-zeta was not inhibited by this compound, UCN-01, or staurosporine. nih.govresearchgate.net

Reported IC50 values for this compound against specific PKC isozymes highlight its differential potency:

PKC-alpha: 530 nM nih.gov

PKC-beta: 700 nM nih.gov

PKC-gamma: 385 nM nih.gov

PKC-delta: 2800 nM nih.gov

PKC-epsilon: 1200 nM nih.gov

These values indicate that this compound is significantly less potent in inhibiting these specific isozymes compared to UCN-01. nih.gov

| PKC Isozyme | IC₅₀ (nM) | Source |

|---|---|---|

| PKC-alpha | 530 | nih.gov |

| PKC-beta | 700 | nih.gov |

| PKC-gamma | 385 | nih.gov |

| PKC-delta | 2800 | nih.gov |

| PKC-epsilon | 1200 | nih.gov |

| PKC-zeta | Not inhibited | nih.govresearchgate.net |

ATP-Competitive Binding Mechanisms

This compound inhibits protein kinases, including PKC, by competing with ATP at the catalytic binding site. medkoo.comnih.govresearchgate.net This mechanism involves binding to the C3 domain (N-lobe domain), which constitutes the ATP-binding pocket of the kinase. nih.govresearchgate.netmdpi.com The IC50 values of ATP-competitive inhibitors can be dependent on the concentration of ATP present in the assay. nih.govmdpi.com

Cyclin-Dependent Kinase (CDK) Inhibition

In addition to its effects on PKC, this compound also targets cyclin-dependent kinases. medkoo.com

Specificity for CDK2

This compound primarily targets cyclin-dependent kinase 2 (CDK2). medkoo.com CDK2 is a key regulatory enzyme in the cell cycle, particularly critical for the transition from the G1 phase to the S phase. genecards.orgsigmaaldrich.com While UCN-01, a related compound, has been shown to inhibit CDK2 activity, direct IC50 values for this compound specifically against CDK2 were not explicitly detailed in the provided search results. mdpi.comwikigenes.org However, its identification as a primary target alongside PKC suggests significant inhibitory activity towards CDK2. medkoo.com

Checkpoint Kinase 1 (Chk1) Modulation and Inhibition

This compound has also been shown to modulate and inhibit Checkpoint Kinase 1 (Chk1). medkoo.com Chk1 is a serine-threonine kinase that plays a crucial role in the DNA damage response and cell cycle control, particularly the G2/M checkpoint. rcsb.orgaacrjournals.org UCN-01, the stereoisomer of this compound, is recognized as a potent Chk1 inhibitor that abrogates the G2/M checkpoint induced by DNA-damaging agents. rcsb.org UCN-01 inhibits Chk1 by interacting with its ATP-binding pocket. smw.ch While UCN-01 is described as a potent Chk1 inhibitor, this compound is stated to modulate Chk1, impairing DNA damage response. medkoo.com

This compound, a stereoisomer of UCN-01, is a chemical compound that has been identified as a protein kinase inhibitor. It was initially isolated from the culture broth of Streptomyces sp. strain N-126 nih.govmedchemexpress.combiomol.com. This compound, also known as 7-epi-Hydroxystaurosporine, is a derivative of staurosporine caymanchem.comglpbio.com.

This compound exhibits inhibitory activity against a range of protein kinases, although its potency can vary compared to its stereoisomer, UCN-01 glpbio.comnih.gov. Its inhibitory profile includes activity against Protein Kinase C (PKC) and Protein Kinase A (PKA), among others nih.govmedchemexpress.comtargetmol.com.

Protein Kinase A (PKA) Inhibition

Research has demonstrated that this compound inhibits Protein Kinase A (PKA). Early studies determined an IC50 value of 0.25 µM for this compound against PKA nih.gov. Another source reports the IC50 for this compound against PKA as 250 nM medchemexpress.comadooq.commedchemexpress.com. This indicates that this compound is less potent against PKA compared to its activity against PKC medchemexpress.com.

Table 1: this compound Inhibition of Protein Kinase A

| Target Enzyme | IC50 (µM) | IC50 (nM) | Reference |

| Protein Kinase A (PKA) | 0.25 | - | nih.gov |

| Protein Kinase A (PKA) | - | 250 | medchemexpress.comadooq.commedchemexpress.com |

Other Kinase Targets (e.g., PDK1)

While this compound is primarily recognized for its inhibition of PKC and PKA, studies on its stereoisomer, UCN-01, provide insight into potential activity against other kinases, such as PDK1. UCN-01 has been shown to target PDK1, among other kinases like Chk1 oncotarget.comtandfonline.com. Although this compound is a stereoisomer of UCN-01 and shares some inhibitory characteristics, its potency and exact profile against targets like PDK1 may differ nih.govresearchgate.net.

Research specifically detailing the IC50 of this compound against PDK1 is less readily available compared to data for UCN-01. However, given their structural similarity as staurosporine derivatives, it is plausible that this compound may also exhibit some degree of inhibitory activity against PDK1, albeit potentially with different potency caymanchem.comglpbio.comresearchgate.net. Studies comparing the two stereoisomers have noted differences in their ability to discriminate between certain kinase isozymes nih.gov.

Further detailed research is needed to fully characterize the inhibitory profile of this compound against a broader panel of kinases, including PDK1, to understand its complete enzymatic targeting landscape.

Table 2: Potential Other Kinase Targets (Inferred from UCN-01 data)

| Target Enzyme | Note | Reference (for UCN-01 activity) |

| PDK1 | Potential target, based on UCN-01 data | oncotarget.comtandfonline.com |

Cellular and Molecular Effects of Ucn 02

Cell Cycle Regulation Disruption

UCN-02 and its related compound UCN-01 have been shown to disrupt normal cell cycle progression. UCN-01, a stereoisomer of this compound, can induce cell cycle arrest toku-e.com, nih.gov. UCN-01 is described as a nonspecific modulator of cyclin-dependent kinases (CDKs), key enzymes that drive cell cycle transitions aacrjournals.org. The ability of UCN-01 to cause cell cycle arrest may be influenced by the retinoblastoma (Rb) status of the cells being treated nih.gov.

G1/S Phase Arrest

UCN-01 can lead to the accumulation of cells in the G1 phase of the cell cycle toku-e.com. It has been shown to cause a block at the G1-S transition aacrjournals.org, nih.gov, researchgate.net. In normal cells, low concentrations of UCN-01 can induce a reversible G1 arrest nih.gov. Research in MDA-MB468 cells demonstrated that 150 nM UCN-01 retards progression through the S phase and effectively blocks the exit from G1 and entry into S phase nih.gov, researchgate.net. At a higher concentration of 600 nM, UCN-01 completely inhibits S phase progression in these cells nih.gov, researchgate.net. The induction of G1 arrest by UCN-01 is associated with a decrease in the kinase activity of CDK2 and CDK4, as well as reduced phosphorylation of the Rb protein nih.gov.

Abrogation of G2 Checkpoint

UCN-01 is known for its ability to abrogate the G2 checkpoint, which is often activated in response to cellular damage aacrjournals.org. It abrogates the S-phase/G2 checkpoint amegroups.cn, aacrjournals.org and can eliminate G2 arrest induced by agents such as MNNG molbiolcell.org or other forms of DNA damage oup.com. This abrogation is linked to the prevention of the accumulation of inhibitory phosphorylations on Cdc2 (CDK1) at residues T-14 and Y-15 oup.com. Studies have shown that UCN-01-induced abrogation of the S/G2-phase checkpoint is associated with decreased cyclin A/Cdk2 kinase activity amegroups.cn. In p53-mutant CA46 lymphoma cells, a concentration of 300 nM UCN-01 was observed to abrogate G2 checkpoint arrest tandfonline.com. UCN-01 also significantly inhibited temozolomide-induced G2-M arrest in human glioblastoma cells researchgate.net.

Effects on Cell Cycle Regulatory Proteins (e.g., CDC25C, CDK1)

UCN-01 exerts effects on key proteins that regulate the cell cycle. It inhibits cyclin-dependent kinase 2 (CDK2) toku-e.com and acts as a nonspecific CDK modulator aacrjournals.org. UCN-01 has also been shown to have activity against other kinases, including Chk1 and PDK1 aacrjournals.org. In human leukemic cell lines, apoptosis induced by UCN-01 is linked to a decrease in the tyrosine phosphorylation of CDK1 and CDK2, suggesting premature or inappropriate activation of these kinases aacrjournals.org. The cytotoxicity of UCN-01 appears to be directly related to the activation of Cdc2 (CDK1) aacrjournals.org.

UCN-01 is a potent inhibitor of CHK1 tandfonline.com, amegroups.cn, molbiolcell.org, aacrjournals.org. By inhibiting CHK1, UCN-01 prevents the CHK1-mediated phosphorylation of CDC25C tandfonline.com, researchgate.net, aacrjournals.org. Phosphorylation of CDC25C on serine-216 by CHK1 promotes its sequestration in the cytoplasm aacrjournals.org, researchgate.net, amegroups.cn. The activity of CDC25 (phosphatases that activate CDKs) is essential for entry into mitosis, as they dephosphorylate and activate CDK1 nih.gov. Activated CDK1, in turn, phosphorylates CDC25, creating a positive feedback loop that drives the transition into mitosis nih.gov. CDC25C specifically dephosphorylates the inactivating phosphorylation of CDK1 on Tyr15 researchgate.net. It has been suggested that UCN-01-induced CDC25 activity, coupled with a failure to activate WEE1 (an inhibitory kinase), promotes CDC2 activity and thus abrogates the G2 checkpoint tandfonline.com. UCN-01 treatment has been shown to result in the loss of Cdc25c-serine 216 phosphorylation aacrjournals.org and lead to the activation of Cdc2 (CDK1) kinase in a concentration-dependent manner oup.com. The CHK1-CDC25A-CDK1 axis is known to regulate cell cycle progression embopress.org.

Induction of Apoptosis

This compound is capable of inducing apoptosis, also known as programmed cell death psu.edu. UCN-01, the stereoisomer of this compound, also induces apoptosis toku-e.com, aacrjournals.org, scielo.br. Both UCN-01 and this compound mimic the effects of staurosporine (B1682477) in inducing apoptosis in rat thymocytes psu.edu, capes.gov.br, nih.gov. UCN-01 is thought to promote its antitumor activity, in part, through the induction of apoptosis aacrjournals.org. The ability of UCN-01 to drive apoptosis can depend on the concentration used and the status of the G0/G1 checkpoint in the cells nih.gov. In colorectal cancer cells, UCN-01 treatment directly led to an increase in the sub G1 cell population, which is indicative of apoptosis scielo.br.

Concentration and Time-Dependent Effects on Apoptosis

The induction of apoptosis by this compound in rat thymocytes has been shown to be dependent on both the concentration of the compound and the duration of exposure psu.edu, capes.gov.br, nih.gov. UCN-01 and this compound exhibit a biphasic effect on apoptosis in rat thymocytes; they are inhibitory at low concentrations (10-100 nM) but stimulatory at higher concentrations (>1 μM) psu.edu, capes.gov.br, nih.gov. As a single agent, UCN-01's effect on cell fate can vary with dose, leading to either G1 arrest or the induction of apoptosis nih.gov. In colorectal cancer cell lines, UCN-01 demonstrated potent inhibition of cell viability across concentrations ranging from 0.03 to 1 μM scielo.br. Apoptosis induction by CDK inhibitors, including UCN-01, was confirmed after a 24-hour treatment period using various detection methods scielo.br.

Mechanisms of Apoptosis Induction (e.g., caspase activation, DNA fragmentation)

Apoptosis is a complex process characterized by specific biochemical and morphological changes, including caspase activation and DNA fragmentation utoronto.ca, wikipedia.org, medcraveonline.com, promega.de, semanticscholar.org. UCN-01-induced apoptosis is associated with decreased tyrosine phosphorylation and premature activation of CDK1 and CDK2 aacrjournals.org. Studies have indicated that caspases and serine proteases are activated and are necessary for UCN-01-induced apoptosis aacrjournals.org.

Apoptosis can be assessed by examining internucleosomal DNA cleavage and the formation of large DNA fragments psu.edu, capes.gov.br, nih.gov. A hallmark of apoptosis is the fragmentation of nuclear DNA into fragments of approximately 180 base pairs and multiples thereof wikipedia.org, promega.de, semanticscholar.org. This process is mediated by Caspase-Activated DNase (CAD), which is activated when caspase-3 cleaves its inhibitor, ICAD wikipedia.org.

The induction of apoptosis by CDK inhibitors, including UCN-01, has been confirmed using assays such as Annexin V/PI staining, TUNEL assays, and Caspase-glo 3/7 assays scielo.br. These assays detect externalized phosphatidylserine (B164497) (Annexin V binding), DNA fragmentation (TUNEL), and the activity of executioner caspases (Caspase-glo 3/7), respectively utoronto.ca, promega.de. The intrinsic apoptotic pathway can be activated by events like DNA damage and involves the release of cytochrome c from mitochondria, leading to the formation of the apoptosome and subsequent activation of caspase 9 and then caspase 3 medcraveonline.com, promega.de. Morphological features of apoptosis include cell shrinkage, chromatin condensation, nuclear DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies medcraveonline.com, semanticscholar.org.

Dissociation from Sole PKC Inhibition in Apoptosis Pathways

Although this compound inhibits protein kinase C, studies suggest that its induction of apoptosis is not solely dependent on this activity. psu.edu Research comparing this compound and its isomer UCN-01 with other PKC inhibitors like CGP 41251, RO 31-8220, and GF 109203X in inducing apoptosis in rat thymocytes showed that while staurosporine, UCN-01, and this compound induced apoptosis, the other potent and specific PKC inhibitors did not. psu.edu This suggests that this compound's mechanism for inducing apoptosis involves targets or pathways in addition to, or instead of, solely inhibiting PKC. psu.edu Furthermore, UCN-01 and this compound demonstrated a biphasic effect on apoptosis in rat thymocytes, inhibiting thapsigargin-induced apoptosis at low concentrations (10-100 nM) and stimulating apoptosis at high concentrations (>1 µM), further indicating a complex mechanism not solely tied to PKC inhibition. psu.edu

DNA Damage Response Modulation

This compound has been shown to modulate the DNA damage response (DDR), a complex network that coordinates cell cycle progression, DNA repair, and cell death in response to DNA lesions. aacrjournals.orgsmw.ch A key aspect of this compound's interaction with the DDR is its effect on checkpoint kinases, particularly Checkpoint kinase 1 (Chk1). medkoo.comresearchgate.net Chk1 is a crucial mediator of the DDR, regulating cell cycle progression and DNA repair. aacrjournals.org Inhibition of Chk1 by compounds like UCN-01 (which shares similar mechanisms with this compound) can impair the DDR, leading to increased DNA damage and cell death, particularly in cancer cells with existing DNA repair defects or replication stress. aacrjournals.orgnih.gov UCN-01, and by extension likely this compound, can abrogate the G2 checkpoint, a critical part of the DDR that prevents cells with damaged DNA from entering mitosis. researchgate.netaacrjournals.orgbioone.orgoup.com Abrogating this checkpoint can force cells to proceed through the cell cycle despite DNA damage, leading to mitotic catastrophe and cell death. aacrjournals.org

Enhancement of Cytotoxic Effects of DNA-Damaging Agents

A significant consequence of this compound's modulation of the DNA damage response, particularly its effect on checkpoint kinases, is its ability to enhance the cytotoxic effects of DNA-damaging chemotherapeutic agents. aacrjournals.orgmedkoo.comscispace.comscispace.comnih.gov By interfering with cell cycle checkpoints, such as the G2 arrest induced by DNA damage, this compound can sensitize cancer cells to the effects of these agents. aacrjournals.orgbioone.orgoup.compsu.edu This potentiation has been observed with various DNA-damaging agents. For example, UCN-01, the stereoisomer with comparable activity and likely similar mechanisms to this compound, has been shown to enhance the cytotoxicity of mitomycin C and cisplatin (B142131). oup.comnih.govpsu.edu The mechanism is thought to involve the abrogation of cell cycle arrest induced by the cytotoxic agents, preventing DNA repair and leading to increased cell death. aacrjournals.orgpsu.edu Studies have demonstrated that UCN-01 can suppress S-phase accumulation induced by agents like camptothecin (B557342) in various cancer cell lines, contributing to enhanced cytotoxicity. aacrjournals.org

Cellular Growth Inhibition

This compound has demonstrated the ability to inhibit cellular growth in various cell lines. glpbio.commarquette.edu This effect is linked to its activity as a protein kinase inhibitor, impacting key regulatory pathways involved in cell proliferation. glpbio.commedkoo.com this compound, like its isomer UCN-01, inhibits protein kinases, including PKC and cyclin-dependent kinases (CDKs), by competing with ATP at the catalytic binding site. medkoo.com This inhibition can disrupt cell cycle progression, leading to growth arrest. medkoo.com

Differential Sensitivity in Various Cell Lines (e.g., HeLa S3, breast carcinoma cell lines)

The sensitivity to this compound's growth inhibitory effects can vary significantly across different cell lines. caymanchem.comglpbio.comaacrjournals.orgaacrjournals.orgresearchgate.netmarquette.edunih.govresearchgate.netmagtech.com.cnoncotarget.com Early studies identified this compound as cytotoxic to the growth of HeLa S3 cells. caymanchem.comglpbio.comnih.gov HeLa S3 is a clonal derivative of the widely used HeLa cell line, known for its rapid growth and use in cancer research. biocompare.comcytion.com

Research comparing the growth inhibitory effects of UCN-01 and this compound in human breast carcinoma cell lines revealed differential sensitivities. nih.govresearchgate.net While UCN-01 was generally more potent in inhibiting the growth of several breast cancer cell lines (e.g., MCF-7, MDA-MB453, and SK-BR-3), this compound showed equipotent growth inhibition compared to UCN-01 in other breast carcinoma lines, such as MDA-MB468 and H85787 cells. nih.govresearchgate.net This suggests that the specific kinase targets and downstream pathways affected by this compound, and the reliance of different cell lines on these pathways for growth, contribute to the observed differential sensitivity.

Here is a summary of the differential sensitivity of some cell lines to UCN-01 and this compound in terms of growth inhibition:

| Cell Line | UCN-01 Potency vs. This compound | Reference |

| HeLa S3 | Cytotoxic (this compound) | caymanchem.comglpbio.comnih.gov |

| MCF-7 | ~5-fold more potent | nih.govresearchgate.net |

| MDA-MB453 | ~5-fold more potent | nih.govresearchgate.net |

| SK-BR-3 | ~5-fold more potent | nih.govresearchgate.net |

| MDA-MB468 | Equipotenent | nih.govresearchgate.net |

| H85787 | Equipotenent | nih.govresearchgate.net |

This differential sensitivity underscores the complex nature of this compound's effects and highlights the importance of cellular context in determining its impact on growth inhibition.

Preclinical Research Applications of Ucn 02

In vitro Studies in Cancer Cell Lines

In vitro studies using various cancer cell lines have been fundamental in characterizing the direct effects of UCN-02 (referred to as UCN-01 in most preclinical studies) on cancer cell growth and survival. These studies have assessed its ability to inhibit cell proliferation, disrupt the cell cycle, and trigger programmed cell death.

Assessment of Cytotoxicity in Cellular Models

UCN-01 has demonstrated significant antiproliferative activity across a diverse panel of human tumor cell lines, including those derived from breast, ovarian, lung, kidney, colorectal, epidermoid carcinoma, and glioma cancers doi.orgnih.govaacrjournals.orgresearchgate.netusp.brscielo.brresearchgate.net. Studies in breast carcinoma cell lines reported IC50 values ranging from 30 to 100 nM during continuous exposure over 6 days researchgate.netresearchgate.netnih.gov.

Comparisons between UCN-01 and its diastereomer, this compound, in breast cancer cell lines showed differential potency. UCN-01 was found to be approximately 5-fold more potent in inhibiting growth in MCF-7, MDA-MB453, and SK-BR-3 cells. However, the two compounds exhibited equipotent growth inhibition in MDA-MB468 and H85787 cells researchgate.netresearchgate.netnih.gov. Differential sensitivity and persistent growth inhibition after removal of UCN-01 were also observed in these cell lines, with MCF-7 and MDA-MB453 cells showing no resumed proliferation within 5 days after a brief exposure researchgate.netnih.gov. UCN-01 also exhibited potent anticancer activity in colorectal cancer cell lines, demonstrating lower IC50 values compared to roscovitine, another CDK inhibitor scielo.brscielo.br.

Analysis of Cell Cycle Perturbations in Cultured Cells

A key mechanism of action for UCN-01 involves its impact on the cell cycle. Preclinical studies have shown that UCN-01 induces cell cycle arrest, primarily at the G1/S phase transition or by abrogating the G2 checkpoint nih.govcaymanchem.comtandfonline.comtoku-e.comaacrjournals.orgnih.gov. In certain cell lines, such as human epidermoid carcinoma A431 and HN12 head and neck carcinoma cells, UCN-01 can induce G1 arrest tandfonline.com. This G1 arrest is associated with the inhibition of PKC and CDK2 toku-e.com.

UCN-01 is known to abrogate the S-phase and G2 checkpoints, particularly in cells with DNA damage doi.orgtandfonline.comtoku-e.comaacrjournals.orgnih.govoup.com. This abrogation is mediated through a Cdc2-dependent pathway, leading to premature activation of the mitosis-promoting kinase and inappropriate entry into mitosis despite unrepaired DNA damage aacrjournals.orgaacrjournals.org. UCN-01's ability to modulate checkpoint kinase 1 (Chk1), an important component of the DNA damage response, with an IC50 of 7 nM contributes to this effect medkoo.comcaymanchem.com. By inhibiting Chk1, UCN-01 impairs the DNA damage response and enhances the cytotoxic effects of DNA-damaging agents medkoo.com. In MDA-MB468 breast cancer cells, UCN-01 at 150 nM retarded S phase progression, while 600 nM caused complete inhibition and blocked the transition from G1 to S phase researchgate.netnih.gov. The induction of p21(waf1/cip1) may be required for UCN-01-induced cell cycle arrest caymanchem.comtoku-e.com. In human leukemic cell lines, UCN-01-induced apoptosis was linked to decreased tyrosine phosphorylation of cdk1 and cdk2 and their premature activation aacrjournals.org. Furthermore, UCN-01 was shown to abrogate G2 arrest by preventing the accumulation of Cdc2 T-14 and Y-15 phosphorylations oup.com. In prostate cancer cells, UCN-01 prevented the G2/M cell cycle arrest induced by galiellalactone (B1674401) oncotarget.com.

Investigation of Apoptotic Pathways in Cellular Systems

Induction of apoptosis is a significant mechanism contributing to the anticancer activity of UCN-01 medkoo.comnih.govcaymanchem.comtandfonline.comusp.brscielo.brscielo.brtoku-e.comaacrjournals.orgnih.govtandfonline.comnih.govnih.govaacrjournals.orgnih.govoup.com. UCN-01 has been shown to induce apoptosis in a variety of human cancer cell lines, including breast carcinoma, epidermoid carcinoma, non-small cell lung cancer, glioma, small cell lung cancer, and colorectal cancer cells nih.govusp.brscielo.br.

The apoptotic process induced by UCN-01 can involve the activation of caspases tandfonline.comaacrjournals.orgresearchgate.net. Studies have reported the activation of caspases-3 and -8, cleavage of Bid, and degradation of PARP tandfonline.com. Mitochondrial injury, evidenced by cytochrome c release, has also been implicated in UCN-01/PMA-mediated apoptosis in leukemia cells tandfonline.com. Ectopic expression of Bcl-2 provided protection against UCN-01/PMA-mediated apoptosis, suggesting the involvement of the mitochondrial apoptotic pathway tandfonline.com. UCN-01 has also been shown to induce apoptosis in colon carcinoma cells through the transcriptional suppression of the anti-apoptotic protein Bcl-x(L) usp.br. In human leukemic cell lines, UCN-01-induced apoptosis was associated with decreased tyrosine phosphorylation and premature activation of cdk1 and cdk2 aacrjournals.org. Acquired resistance to UCN-01 in A549 lung cancer cells was linked to attenuated apoptosis induction and alterations in the expression of anti-apoptotic proteins, including the up-regulation of Bcl-2 and down-regulation of Bcl-xL nih.gov. UCN-01 has also been shown to induce PUMA-dependent, p53-independent apoptosis in colon cancer cells nih.gov.

Synergistic Interactions with Other Anticancer Agents in Preclinical Models

Preclinical studies have extensively investigated the potential of UCN-01 to enhance the effectiveness of other anticancer agents, demonstrating synergistic interactions with a wide range of chemotherapies and targeted therapies doi.orgnih.govaacrjournals.orgscielo.brresearchgate.netnih.govdntb.gov.ua. This synergy is often attributed to UCN-01's ability to abrogate cell cycle checkpoints, thereby forcing cells with damaged DNA to enter mitosis prematurely, leading to increased cell death.

UCN-01 has shown synergistic effects when combined with various agents, including thiotepa, mitomycin C, cisplatin (B142131), melphalan, topotecan (B1662842), gemcitabine (B846), fludarabine, 5-fluorouracil, and radiation therapy nih.govaacrjournals.orgaacrjournals.orgnih.gov. It enhances the cytotoxicity of DNA-damaging agents and anti-metabolite drugs, potentially by abrogating the G2 and/or S phase accumulation induced by these agents toku-e.com.

Specific examples of synergy include:

Enhanced antitumor activity with mitomycin C in human epidermoid cancer cell lines and xenografts, as well as breast and gastric cancer cell lines aacrjournals.orgdntb.gov.ua.

Increased cytotoxicity of paclitaxel (B517696) in gastric and breast cancer cell lines aacrjournals.org.

Synergistic cytotoxicity with camptothecin (B557342) and topotecan in breast cancer cell lines aacrjournals.org. UCN-01 potentiated camptothecin cytotoxicity up to 50-fold in colon cancer cell lines aacrjournals.org.

Greater potentiation of camptothecin-induced cytotoxicity in p53-deficient cell lines compared to wild-type cells aacrjournals.orgresearchgate.net.

Markedly enhanced cytotoxicity of cisplatin in breast cancer cell lines with defective p53 function doi.orgaacrjournals.orgoup.com.

Synergistic effects with agents such as mitomycin C, 5-fluorouracil, carmustine, and camptothecin are enhanced, suggesting a potential for improved therapeutic index when combined with UCN-01 doi.org.

Enhanced antitumor efficacy of nucleoside analogs like cytarabine, fludarabine, and gemcitabine nih.gov.

Synergistic effects observed in dual combinations of UCN-01 with standard chemotherapeutic drugs in colorectal cancer cells usp.brscielo.br.

Synergism demonstrated with perifosine (B1684339) against prostate (PC-3) and lung (A549) epithelial adenocarcinoma cell lines nih.gov.

Potentiation of the apoptosis-inducing effects of irinotecan (B1672180) in p53-mutated TNBC cells in vitro and in vivo researchgate.net.

Synergistic potentiation of lethality in human leukemia and myeloma cells when combined with statins (e.g., lovastatin, simvastatin, fluvastatin) researchgate.net.

These preclinical findings highlight the potential of this compound (UCN-01) as a sensitizing agent in combination therapies, particularly in overcoming resistance mechanisms related to cell cycle checkpoints and apoptosis evasion.

Summary of Selected Preclinical Findings (Illustrative Data)

| Study Focus | Cell Line(s) | Key Finding | Relevant Section |

| Cytotoxicity (IC50 range) | 5 breast carcinoma cell lines | 30-100 nM (UCN-01, 6 days continuous exposure) researchgate.netresearchgate.netnih.gov | 6.1.1 |

| Cytotoxicity Comparison | MCF-7, MDA-MB453, SK-BR-3 vs. MDA-MB468, H85787 | UCN-01 5x more potent than this compound in first group; equipotent in second group researchgate.netresearchgate.netnih.gov | 6.1.1 |

| Cell Cycle Arrest | A431, HN12 | Induction of G1 arrest tandfonline.com | 6.1.2 |

| Cell Cycle Abrogation | Various cancer cells | Abrogation of S-phase/G2 checkpoint nih.govcaymanchem.comtandfonline.comtoku-e.comaacrjournals.orgnih.gov | 6.1.2 |

| Chk1 Inhibition (IC50) | - | 7 nM (UCN-01) caymanchem.com | 6.1.2 |

| Apoptosis Induction | A549 lung cancer cells | 0.4 µM UCN-01 induced 62% apoptosis nih.gov | 6.1.3 |

| Apoptosis Mechanism | U937 leukemia cells (with PMA) | Caspase-3/-8 activation, PARP degradation, mitochondrial injury tandfonline.com | 6.1.3 |

| Synergy with Cisplatin | p53-defective breast cancer cell line | Markedly enhanced cytotoxicity doi.orgaacrjournals.orgoup.com | 6.2 |

| Synergy with Camptothecin | Colon cancer cell lines | Potentiation up to 50-fold aacrjournals.org | 6.2 |

| Synergy with Irinotecan | p53-mutated TNBC cells | Potentiated apoptosis induction researchgate.net | 6.2 |

| Synergy with Statins | Human leukemia and myeloma cells | Synergistic potentiation of lethality researchgate.net | 6.2 |

Advanced Methodologies and Research Considerations for Ucn 02

Utilization as a Chemical Probe in Kinase Research

UCN-02, structurally related to staurosporine (B1682477), is utilized as a chemical probe in kinase research. caymanchem.comportlandpress.com Chemical probes are valuable small-molecule tools designed to perturb protein function, aiding in the validation of targets for preclinical drug discovery and providing insights into a target protein's role in disease. portlandpress.com A high-quality chemical probe is typically potent against its primary target, demonstrates selectivity over related proteins, and shows on-target activity in cellular assays. portlandpress.com While UCN-01, a stereoisomer of this compound, has been noted as a potent, albeit non-specific, inhibitor of protein kinases, the use of such compounds, including this compound, allows researchers to investigate the functional consequences of inhibiting specific kinase activities within cellular contexts. portlandpress.comresearchgate.net This helps in dissecting the roles of various kinases in complex biological processes.

Elucidation of Specific Kinase Isozyme Contributions and Selectivity

Studies have aimed to elucidate the contributions of specific kinase isozymes and the selectivity profiles of compounds like this compound. This compound has been shown to inhibit protein kinase C (PKC), with reported IC50 values. caymanchem.comnih.govnih.gov Early research indicated that this compound inhibits PKC and protein kinase A (PKA), with different potencies. nih.govnih.gov For instance, IC50 values for this compound were reported as 0.062 µM for PKC and 0.25 µM for PKA. nih.govnih.gov This contrasts with its stereoisomer, UCN-01, which showed higher potency against both kinases (IC50 of 0.0041 µM for PKC and 0.042 µM for PKA). nih.govnih.gov

The concept of kinase selectivity is crucial in kinase research, as targeting specific isozymes can lead to more precise modulation of cellular pathways. portlandpress.comcambridge.org While initial findings suggested UCN-01 and related compounds might be potent but non-specific, further research, particularly with UCN-01, has explored differential inhibition of PKC isozymes. portlandpress.comresearchgate.netnih.gov Understanding the selectivity of this compound across the kinome is important for interpreting results when it is used as a research tool.

Here is a table summarizing some reported inhibition data for this compound and UCN-01:

| Compound | Target Kinase | IC50 (µM) | Reference |

| This compound | PKC | 0.062 | nih.govnih.gov |

| This compound | PKA | 0.25 | nih.govnih.gov |

| UCN-01 | PKC | 0.0041 | nih.govnih.gov |

| UCN-01 | PKA | 0.042 | nih.govnih.gov |

Note: IC50 values can vary depending on experimental conditions.

Investigative Approaches for Signal Transduction Pathways

This compound is employed in investigative approaches to study signal transduction pathways. Signal transduction involves a series of events where a cell receives a signal and transmits it to trigger a response. pressbooks.pub This often involves the activation or inhibition of kinases and other proteins in a signaling cascade. pressbooks.pub By inhibiting specific kinases, this compound can be used to dissect the roles of these kinases within various pathways, such as those involved in cell proliferation, survival, and apoptosis. nih.govnih.govmedscape.orgsigmaaldrich.com

Research utilizing kinase inhibitors like this compound helps in understanding how signals are relayed from the cell surface to the nucleus and how these pathways regulate cellular functions. pressbooks.pubmedscape.org Studies have explored the involvement of pathways like the Ras/Raf/MEK/ERK and PI3K/AKT pathways in various cellular processes and in the context of drug resistance, where inhibitors like UCN-01 have been used to investigate interactions within these cascades. nih.govnih.gov While direct detailed studies specifically on this compound's impact on every signal transduction pathway are not extensively detailed in the provided snippets, its classification as a kinase inhibitor, particularly of PKC, places it within the toolkit for probing pathways where these kinases play a role, including those related to growth factor signaling, PI3K/Akt/mTOR, and MAPKs. caymanchem.comnih.govnih.govmedscape.orgsigmaaldrich.com

Studies on Acquired Resistance Mechanisms against this compound

Studies have investigated mechanisms of acquired resistance against UCN-01, which provides insights relevant to this compound due to their structural and inhibitory similarities. Acquired resistance can occur through various mechanisms, including target modification, reduced permeability, and drug efflux pumps. litfl.comslideshare.net Research on acquired resistance to UCN-01 in cancer cells has suggested that attenuation of apoptosis induction and reinforcement of the G1 checkpoint can be characteristics of resistance. nih.gov For example, UCN-01-resistant cells showed decreased apoptosis induction and increased accumulation in the G1 phase compared to sensitive cells. nih.gov This was associated with the upregulation of cell cycle inhibitors like p21 and p27 and overexpression of G1 cyclins. nih.gov

Interestingly, cells with acquired resistance to UCN-01 were not cross-resistant to this compound in one study, suggesting potential differences in their interactions or downstream effects despite their structural similarity. nih.gov This highlights the complexity of resistance mechanisms and the potential for subtle structural differences between related compounds to impact how resistance develops.

Strategies for Overcoming Drug Resistance in Preclinical Settings

Strategies for overcoming drug resistance in preclinical settings often involve combination therapies targeting multiple pathways or addressing specific resistance mechanisms. myskinrecipes.comnih.govaacrjournals.org While the provided information primarily discusses UCN-01 in combination studies, the principle of combining kinase inhibitors like this compound with other agents is a relevant preclinical strategy. Preclinical studies with UCN-01 have explored its synergistic activity with DNA-damaging agents, such as irinotecan (B1672180), and its potential to overcome resistance conferred by overexpression of antiapoptotic proteins like Bcl-2. myskinrecipes.comaacrjournals.orgaacrjournals.orgresearchgate.net

The observation that UCN-01 can interact with cell cycle regulation and suppress the expression of certain enzymes involved in nucleotide metabolism suggests potential avenues for overcoming resistance to antimetabolites. aacrjournals.org The concept of cell cycle-mediated drug resistance, where the cell cycle effects of one drug influence sensitivity to another, is also relevant, and appropriate sequencing of drug combinations can be a strategy to overcome this. aacrjournals.org Given the structural and biochemical similarities, preclinical strategies explored with UCN-01, such as combination with cytotoxic agents or targeting resistance-associated pathways, may also be relevant for investigating this compound.

Q & A

Q. How can researchers systematically address literature gaps in this compound’s long-term cytotoxicity mechanisms?

- Category : Literature Synthesis

- Answer : Conduct a systematic review using PRISMA guidelines:

- Search strategy : Query PubMed/Scopus with terms like “this compound AND (apoptosis OR autophagy)”.

- Data extraction : Tabulate IC₅₀ values, assay types, and model systems from primary studies.

- Gap analysis : Identify understudied areas (e.g., metabolic reprogramming effects) for future work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.